![molecular formula C6H6F2N2 B2667842 3-(Difluoromethyl)pyridin-2-amine CAS No. 878804-93-4](/img/structure/B2667842.png)
3-(Difluoromethyl)pyridin-2-amine
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Overview
Description
“3-(Difluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 878804-93-4. It has a molecular weight of 144.12 and its linear formula is C6H6F2N2 .
Molecular Structure Analysis
The InChI code for “3-(Difluoromethyl)pyridin-2-amine” is 1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10) .Physical And Chemical Properties Analysis
“3-(Difluoromethyl)pyridin-2-amine” is a solid compound. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Agrochemical Applications
3-(Difluoromethyl)pyridin-2-amine and its derivatives play a significant role in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
Pharmaceutical Applications
Several derivatives of 3-(Difluoromethyl)pyridin-2-amine are used in the pharmaceutical industry . Five pharmaceutical products containing the derivative moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the 3-(Difluoromethyl)pyridin-2-amine moiety have been granted market approval .
Protein Kinase Inhibitors
3-(Difluoromethyl)pyridin-2-amine is a key intermediate for the preparation of numerous protein kinase inhibitors .
Lipid Kinase Inhibitors
This compound is also a key intermediate for lipid kinase inhibitors .
Phosphoinositide 3-Kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) Kinase
It is used in the synthesis of clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
3-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDIJFDISUBYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)pyridin-2-amine |
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